molecular formula C11H11NO4 B154992 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione CAS No. 62457-35-6

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

Cat. No.: B154992
CAS No.: 62457-35-6
M. Wt: 221.21 g/mol
InChI Key: GUUVCKWUQHAMTB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H11NO4. It is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindole-1,3-dione core. Isoindole-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2,3-dihydroxypropylamine under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The reaction mixture is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common approaches. For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions has been reported, where simple heating and relatively quick reactions are employed .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole-1,3-dione core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione lies in its dihydroxypropyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,3-dihydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUVCKWUQHAMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524215
Record name 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62457-35-6
Record name 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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